molecular formula C29H32N2O3 B4889904 1,2,2-trimethyl-3-[(2-tritylhydrazino)carbonyl]cyclopentanecarboxylic acid

1,2,2-trimethyl-3-[(2-tritylhydrazino)carbonyl]cyclopentanecarboxylic acid

Cat. No. B4889904
M. Wt: 456.6 g/mol
InChI Key: UAGHCTLZYJNSIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,2-trimethyl-3-[(2-tritylhydrazino)carbonyl]cyclopentanecarboxylic acid, also known as TAC-101, is a novel compound that has gained attention in the scientific community due to its potential application in cancer therapy. TAC-101 belongs to the class of cyclopentanecarboxylic acids and has a unique chemical structure that makes it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1,2,2-trimethyl-3-[(2-tritylhydrazino)carbonyl]cyclopentanecarboxylic acid involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, 1,2,2-trimethyl-3-[(2-tritylhydrazino)carbonyl]cyclopentanecarboxylic acid disrupts the DNA synthesis and cell proliferation in cancer cells, leading to their death.
Biochemical and Physiological Effects
1,2,2-trimethyl-3-[(2-tritylhydrazino)carbonyl]cyclopentanecarboxylic acid has been shown to have minimal toxicity towards normal cells, indicating its potential as a selective anticancer agent. It has also been found to exhibit good pharmacokinetic properties, including high bioavailability and long half-life, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One advantage of 1,2,2-trimethyl-3-[(2-tritylhydrazino)carbonyl]cyclopentanecarboxylic acid is its high potency against cancer cells, which allows for lower doses to be used in experiments. However, its complex synthesis method and high cost may limit its use in large-scale studies.

Future Directions

There are several potential future directions for the research on 1,2,2-trimethyl-3-[(2-tritylhydrazino)carbonyl]cyclopentanecarboxylic acid. One direction is to investigate its efficacy in combination with other anticancer agents to enhance its therapeutic effects. Another direction is to explore its potential application in other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to understand the mechanism of action of 1,2,2-trimethyl-3-[(2-tritylhydrazino)carbonyl]cyclopentanecarboxylic acid and its potential side effects.
In conclusion, 1,2,2-trimethyl-3-[(2-tritylhydrazino)carbonyl]cyclopentanecarboxylic acid is a promising compound with potential application in cancer therapy. Its unique chemical structure, potent cytotoxic activity, and selective toxicity towards cancer cells make it a promising candidate for further research. Future studies are needed to fully understand its mechanism of action and potential applications in other diseases.

Synthesis Methods

The synthesis of 1,2,2-trimethyl-3-[(2-tritylhydrazino)carbonyl]cyclopentanecarboxylic acid involves a multi-step process that starts with the reaction of 2,2,3-trimethylbutane-1,4-diol with 2-chloroacryloyl chloride to form a diester intermediate. The intermediate is then treated with trityl hydrazine and trifluoroacetic acid to obtain 1,2,2-trimethyl-3-[(2-tritylhydrazino)carbonyl]cyclopentanecarboxylic acid in high yield and purity.

Scientific Research Applications

1,2,2-trimethyl-3-[(2-tritylhydrazino)carbonyl]cyclopentanecarboxylic acid has been studied extensively for its potential application in cancer therapy. It has been shown to exhibit potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 1,2,2-trimethyl-3-[(2-tritylhydrazino)carbonyl]cyclopentanecarboxylic acid has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.

properties

IUPAC Name

1,2,2-trimethyl-3-[(tritylamino)carbamoyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O3/c1-27(2)24(19-20-28(27,3)26(33)34)25(32)30-31-29(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24,31H,19-20H2,1-3H3,(H,30,32)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGHCTLZYJNSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)NNC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,2-Trimethyl-3-[(tritylamino)carbamoyl]cyclopentane-1-carboxylic acid

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